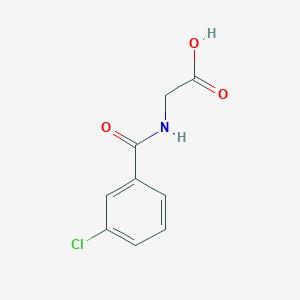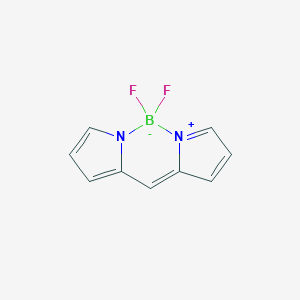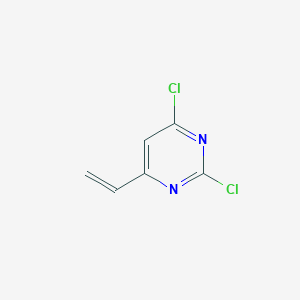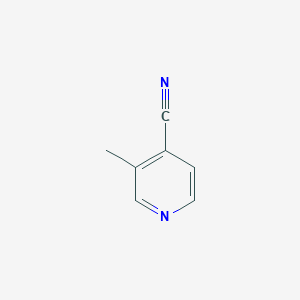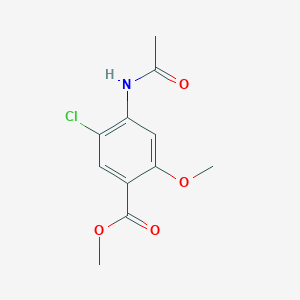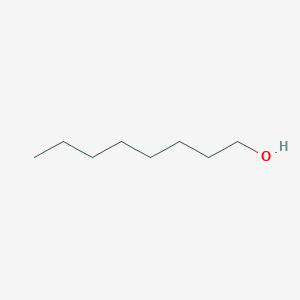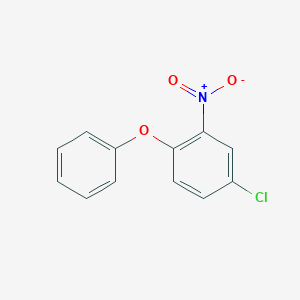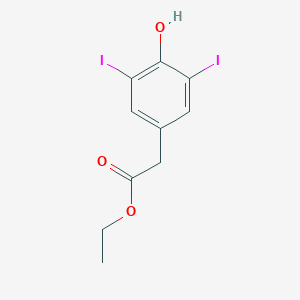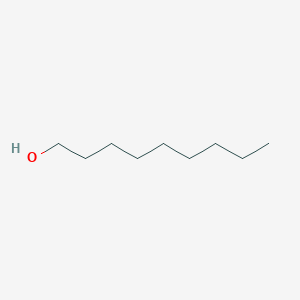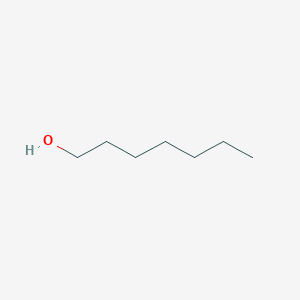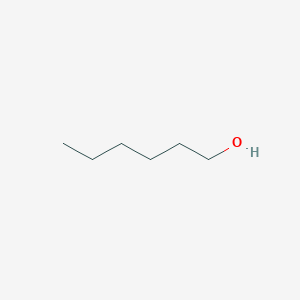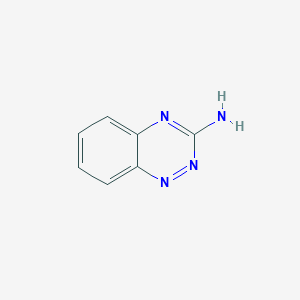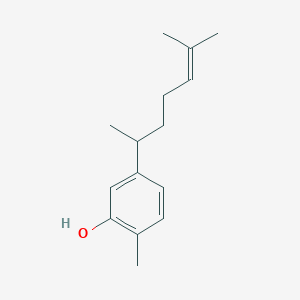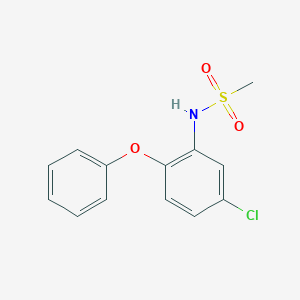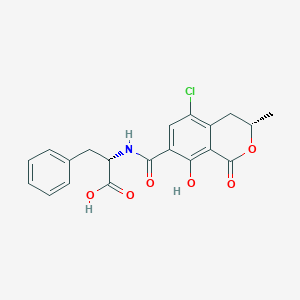
3-epi-Ochratoxin A
Vue d'ensemble
Description
3-epi-Ochratoxin A is a biochemical compound with the molecular formula C20H18ClNO6 and a molecular weight of 403.81 . It’s a variant of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi .
Synthesis Analysis
The synthesis of Ochratoxin A, which 3-epi-Ochratoxin A is related to, involves several key genes identified through comparative genomic analyses . The biosynthetic pathway begins with a polyketide synthase (PKS), OtaA, utilizing acetyl coenzyme A (acetyl-CoA) and malonyl-CoA to synthesize 7-methylmellein .Molecular Structure Analysis
Ochratoxins, including 3-epi-Ochratoxin A, structurally consist of a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine .Chemical Reactions Analysis
Ochratoxin A, which 3-epi-Ochratoxin A is related to, is known to be a potent renal toxin in animals such as rodents and pigs . The extent of renal injury is dose-related and is associated with the duration of exposure .Applications De Recherche Scientifique
Pregnane X Receptor Suppression : Ochratoxin A found in food suppresses pregnane X receptor-mediated CYP3A4 induction in human hepatocytes, potentially contributing to its toxic action (Dořičáková & Vrzal, 2015).
Impairment of Gut Barrier Function : It impairs gut barrier function by removing claudins from detergent-resistant membrane microdomains, possibly due to oxidative events (Lambert et al., 2007).
Cytotoxicity and DNA Damage : Ochratoxin A reduces cell viability, increases apoptosis, and causes DNA damage in mammary and kidney epithelial cells, suggesting different mechanisms of action in these cell lines (Giromini et al., 2016).
Detection in Wheat : An aptamer with high affinity and specificity for detecting ochratoxin A in wheat has been identified, enabling the determination of parts per billion quantities in naturally contaminated samples (Cruz-Aguado & Penner, 2008).
Electrochemical Sensing Platform : A fabricated aptamer-based electrochemical "signal-off" sensor offers potential for ultrasensitive and rapid detection of ochratoxin A in food safety applications (Kuang et al., 2010).
Apoptosis through ROS-Mediated Pathway : Ochratoxin A causes apoptosis in IPEC-J2 cells through a ROS-mediated mitochondrial permeability transition pore opening pathway (Wang et al., 2017).
Induction of Free Radicals : Ochratoxin A and its analogs can induce free radical generation in rat hepatocytes, mitochondria, and microsomes, suggesting oxidative damage as a mechanism of toxicity (Hoehler et al., 1997).
Advances in Detection : Recent advances in detection methods, using aptamers and functional nanomaterials, have led to rapid and cost-effective methods for monitoring food safety (Ha, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-BONVTDFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-epi-Ochratoxin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



